Q-VD(OMe)-OPh, also known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a second-generation, irreversible broad-spectrum caspase inhibitor. It is designed for non-toxic inhibition of apoptosis, exhibiting enhanced stability in aqueous environments compared to earlier inhibitors like Z-VAD-FMK and Boc-D-FMK. This compound effectively inhibits multiple apoptotic pathways, making it a valuable tool in both research and therapeutic contexts. Its structure allows it to penetrate the blood-brain barrier, which is significant for neurological applications .
Q-VD(OMe)-OPh is classified as a pan-caspase inhibitor due to its ability to inhibit various caspases involved in the apoptotic process. It has been sourced from various biochemical suppliers and is recognized for its effectiveness in cell culture studies and potential therapeutic applications in neuroprotection and inflammation .
The synthesis of Q-VD(OMe)-OPh involves several steps that typically include:
The detailed protocols often involve high-performance liquid chromatography (HPLC) for purification and characterization of the final product, ensuring a purity of ≥98% .
The molecular formula for Q-VD(OMe)-OPh is C₁₈H₁₈F₂N₂O₃. Its molecular structure features:
The compound's structure allows it to form an irreversible bond with the cysteine residue at the active site of caspases, effectively blocking their activity .
Q-VD(OMe)-OPh primarily functions through its interaction with caspases, where it forms a covalent bond with the enzyme's active site. Key reactions include:
This compound has been shown to be significantly more effective than traditional inhibitors in preventing apoptotic events in various cell types .
The mechanism by which Q-VD(OMe)-OPh operates involves:
Experimental data indicate that Q-VD(OMe)-OPh can inhibit multiple apoptotic pathways effectively, providing a broad spectrum of action against cell death mechanisms .
Q-VD(OMe)-OPh has notable physical and chemical properties:
These properties make Q-VD(OMe)-OPh suitable for various experimental applications without significant degradation .
Q-VD(OMe)-OPh has diverse applications in scientific research:
Pan-caspase inhibitors are synthetic or naturally occurring molecules that irreversibly or reversibly bind to the catalytic site of caspase proteases, thereby preventing apoptotic cell death. These inhibitors are classified by their chemical backbone (e.g., fluoromethylketones, phenoxymethylketones) and spectrum of activity (caspase-specific vs. broad-spectrum). Q-VD(OMe)-OPh, chemically designated as (S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate, belongs to the phenoxymethylketone class of irreversible caspase inhibitors [1] [3]. Its "pan" designation reflects inhibition of both initiator (caspases 8, 9, 10) and effector caspases (caspases 3, 6, 7), enabling comprehensive blockade of apoptosis [3] [6].
Early caspase inhibitors like Z-VAD-FMK and Boc-D-FMK pioneered apoptotic research but exhibited critical limitations:
Q-VD(OMe)-OPh emerged in 2003 as a rationally optimized successor. Key innovations included replacing the fluoromethylketone (FMK) group with a 2,6-difluorophenoxy (OPh) moiety and incorporating quinoline and valyl-aspartate residues. This design enhanced specificity, reduced toxicity, and improved aqueous stability [1] [2] [3].
Table 1: Evolution of Caspase Inhibitors
Inhibitor | Chemical Class | Key Limitations | Improvements in Q-VD(OMe)-OPh |
---|---|---|---|
Z-VAD-FMK | Fluoromethylketone | High cytotoxicity (>50 μM); Generates fluoroacetate | Minimal toxicity even at 1,000 μM [1] [10] |
Boc-D-FMK | Fluoromethylketone | Poor caspase 1/4/12 inhibition; Low solubility | Broad-spectrum inhibition (caspases 1–12) [3] |
General FMK inhibitors | Fluoromethylketone | Nonspecific protease binding | Enhanced caspase specificity via OPh backbone [6] |
Apoptosis involves redundant pathways (extrinsic, intrinsic, ER stress), necessitating inhibitors targeting multiple caspases. Q-VD(OMe)-OPh’s irreversible mechanism ensures sustained inhibition through covalent modification of caspase catalytic cysteine residues. Its O-methyl aspartate residue prevents esterase-mediated hydrolysis, while the quinoline group enhances cell permeability and blood-brain barrier penetration [3] [6] [10]. This design achieves pan-inhibition with IC₅₀ values of 25–400 nM for caspases 1, 3, 8, and 9, and 10 µM for caspases 7, 10, and 12 [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7